2-(2-Bromobenzoyl)-6-methoxypyridine

Catalog No.
S997205
CAS No.
1187167-13-0
M.F
C13H10BrNO2
M. Wt
292.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromobenzoyl)-6-methoxypyridine

CAS Number

1187167-13-0

Product Name

2-(2-Bromobenzoyl)-6-methoxypyridine

IUPAC Name

(2-bromophenyl)-(6-methoxypyridin-2-yl)methanone

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C13H10BrNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3

InChI Key

MJLLVRLWTUQZRA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br
  • Potential biological activity

    The presence of a pyridine ring and a methoxy group suggests the molecule might have interesting biological properties. Pyridine rings are found in many biologically active molecules, while methoxy groups can influence a molecule's interaction with biological systems . Further research would be needed to determine if 2-(2-Bromobenzoyl)-6-methoxypyridine exhibits any specific biological activity.

  • Derivatization precursor

    The molecule's structure suggests it could be a useful precursor for the synthesis of more complex molecules. The presence of a reactive ketone group (C=O) allows for further chemical modifications, potentially leading to new compounds with desired properties .

2-(2-Bromobenzoyl)-6-methoxypyridine is an organic compound characterized by its unique structural features, which include a bromobenzoyl group and a methoxy substituent on a pyridine ring. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and biological activities. The molecular formula for 2-(2-Bromobenzoyl)-6-methoxypyridine is C13H10BrNO2, and it has a molecular weight of approximately 292.13 g/mol. Its structure can be represented as follows:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Bromobenzoyl Group: A benzoyl group (C6H5CO-) substituted with a bromine atom at the ortho position.
  • Methoxy Group: A methoxy (-OCH3) substituent at the 6-position of the pyridine ring.

Typical of both aromatic and heterocyclic compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki coupling or nucleophilic aromatic substitution.
  • Heck Reaction: The compound can undergo palladium-catalyzed coupling reactions, which are useful for forming carbon-carbon bonds .
  • Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other derivatives.

2-(2-Bromobenzoyl)-6-methoxypyridine exhibits significant biological activity, particularly in pharmacological contexts. Compounds containing similar structural motifs have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Agents: Certain studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibitors: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthesis of 2-(2-Bromobenzoyl)-6-methoxypyridine typically involves multi-step organic reactions:

  • Formation of the Bromobenzoyl moiety: This can be achieved through bromination of benzoyl chloride or related compounds.
  • Pyridine Substitution: The bromobenzoyl compound is then reacted with 6-methoxypyridine under appropriate conditions (e.g., heat, solvent) to facilitate nucleophilic attack on the carbonyl carbon.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The unique properties of 2-(2-Bromobenzoyl)-6-methoxypyridine make it suitable for various applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel therapeutic agents.
  • Material Science: Its derivatives may be utilized in creating functional materials with specific electronic or optical properties.
  • Research Tool: Used in studies exploring enzyme interactions and biological pathways.

Interaction studies involving 2-(2-Bromobenzoyl)-6-methoxypyridine focus on its binding affinity to biological targets, including:

  • Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins can reveal its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Understanding how this compound affects metabolic enzymes can provide insights into its biological activity and efficacy.

Several compounds share structural similarities with 2-(2-Bromobenzoyl)-6-methoxypyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Bromo-6-methylpyridineContains a methyl group instead of a benzoyl groupAntimicrobial properties
3-(Bromomethyl)-6-methoxypyridineBromomethyl substitution at the 3-positionPotential anticancer activity
4-(Bromophenyl)-6-methoxypyridineBromophenyl substitution at the 4-positionEnzyme inhibition

The presence of the bromobenzoyl group in 2-(2-Bromobenzoyl)-6-methoxypyridine distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a more versatile building block in synthetic chemistry.

XLogP3

3.5

Dates

Last modified: 08-16-2023

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